molecular formula C19H20N2O3 B6572074 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 922129-95-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No. B6572074
CAS RN: 922129-95-1
M. Wt: 324.4 g/mol
InChI Key: HXSJFMSKGPIGMS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide (ETQM) is a novel quinoline-based drug that was synthesized in 2003 and has since been studied for its potential therapeutic applications. ETQM is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been investigated for its anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to treat cancer, autoimmune diseases, and other conditions. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses.

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is not yet fully understood. However, it is believed to act through a combination of several different pathways. It is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inhibit the activation of certain transcription factors involved in inflammation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several different model systems. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the activity of certain enzymes involved in the production of ROS. In addition, this compound has been shown to have anti-microbial and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide in laboratory experiments include its low cost and ease of synthesis, as well as its potential therapeutic applications. The main limitation of using this compound in laboratory experiments is the lack of detailed information regarding its mechanism of action.

Future Directions

Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, as well as exploring its potential therapeutic applications. In addition, further studies should be conducted to investigate the effects of this compound on other diseases and conditions, such as cardiovascular diseases, neurodegenerative diseases, and autoimmune diseases. Additionally, further research should be conducted to explore the potential synergistic effects of combining this compound with other compounds. Finally, further studies should be conducted to investigate the effects of this compound on drug metabolism and drug-drug interactions.

Synthesis Methods

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of a quinoline derivative with an acyl chloride, followed by a reduction to form the desired product. The first step involves the reaction of a quinoline derivative with an acyl chloride to form a quinoline-acyl chloride intermediate. The intermediate is then reduced to form the desired this compound product. The synthesis is completed by purifying the this compound product.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(12-13(16)8-11-18(21)22)20-19(23)15-6-4-5-7-17(15)24-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSJFMSKGPIGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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